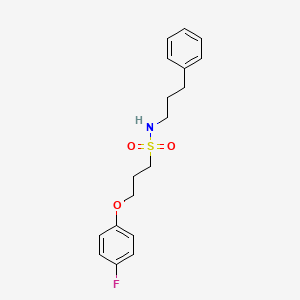

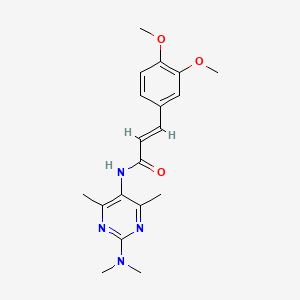

N-(2-(2,3-二氢苯并呋喃-5-基)-2-羟基乙基)-2-(乙硫基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

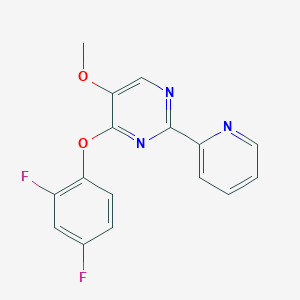

The compound N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide is a chemical entity that may be related to various research areas, including the development of pharmaceutical agents. While the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and their biological activities, which can be useful for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of N-phenoxyamides as multitasking reagents, which can trigger different cascade reaction sequences under metal-free conditions, as demonstrated in the selective construction of benzofuran and dihydrobenzofuro[2,3-d]oxazole derivatives . This suggests that a similar approach could potentially be applied to synthesize the compound of interest, utilizing the appropriate starting materials and reaction conditions to achieve the desired benzofuran moiety.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]arylamides, has been characterized, revealing details about molecular conformations and hydrogen bonding patterns . These compounds exhibit intramolecular N-H...O hydrogen bonds and various degrees of molecular order and disorder. Such structural analyses are crucial for understanding the conformational preferences and potential intermolecular interactions of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide.

Chemical Reactions Analysis

The chemical reactivity of similar compounds can be inferred from the biological evaluation of benzamide derivatives as stearoyl-CoA desaturase-1 (SCD-1) inhibitors . These studies involve assessing the inhibitory potency and the effect of structural modifications on biological activity. By analogy, the compound of interest may also be designed to target specific enzymes or receptors, and its reactivity can be fine-tuned through structural optimization.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not directly reported, the properties of structurally related compounds can provide valuable insights. For instance, the solubility, melting points, and crystalline properties of the synthesized arylamides can inform predictions about the behavior of N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide. Additionally, the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), can be extrapolated based on the known properties of similar benzamide derivatives .

科学研究应用

Stearoyl-CoA Desaturase-1 Inhibition

结构相关的化合物,4-乙基氨基-3-(2-羟基乙氧基)-N-[5-(3-三氟甲基苯基)噻唑-2-基]苯甲酰胺,显示出对硬脂酰辅酶A去饱和酶-1(SCD-1)的强效抑制作用,这是涉及脂肪酸代谢的关键酶。该化合物对SCD-1的抑制导致小鼠血浆去饱和指数呈剂量依赖性下降,暗示了在代谢紊乱治疗中的潜在应用(Uto et al., 2009)。

合成技术

关于二氢苯并呋喃的合成研究,比如从芳炔和甲酰胺中得到的产物,为N-(2-(2,3-二氢苯并呋喃-5-基)-2-羟基乙基)-2-(乙硫基)苯甲酰胺可能适用的化学性质和合成途径提供了见解。这些方法提供了产生苯并呋喃的途径,可能有助于衍生具有独特生物活性的新化合物(Yoshioka et al., 2013)。

抗真菌剂

苯甲酰胺衍生物已被探索其抗真菌性能。例如,新的5-(2-取代-1,3-噻唑-5-基)-2-羟基苯甲酰胺及其衍生物显示出有希望的抗真菌活性。这些发现强调了N-(2-(2,3-二氢苯并呋喃-5-基)-2-羟基乙基)-2-(乙硫基)苯甲酰胺在抗微生物应用中的潜力(Narayana et al., 2004)。

抗癌活性

基于苯甲酰胺的化合物的开发也已朝向抗癌应用方向发展。例如,一系列取代的N-(4-{5-[4-(5-甲基-1,3,4-噁二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺对各种癌细胞系表现出中等至优异的抗癌活性,突显了苯甲酰胺衍生物在肿瘤学中的治疗潜力(Ravinaik et al., 2021)。

属性

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-2-24-18-6-4-3-5-15(18)19(22)20-12-16(21)13-7-8-17-14(11-13)9-10-23-17/h3-8,11,16,21H,2,9-10,12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGVPBOBOPNHDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)OCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(ethylthio)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-2-[(3-methylphenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2518383.png)

![N-[(2-fluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2518385.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2518398.png)

![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)